2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl 4-methylbenzenesulfonate
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Overview
Description
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl 4-methylbenzenesulfonate: is a chemical compound with the molecular formula C16H15F3O4S and a molecular weight of 360.3 g/mol . This compound is primarily used in research and development settings, particularly in the field of pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The trifluoromethyl group can be involved in redox reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products include derivatives where the sulfonate group is replaced by other functional groups.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl 4-methylbenzenesulfonate is used as an intermediate in the synthesis of various organic compounds . Its unique trifluoromethyl group imparts distinct chemical properties, making it valuable in the development of new materials and catalysts.
Biology and Medicine: In biological research, this compound is used to study the effects of trifluoromethylated compounds on biological systems. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of similar molecules .
Industry: The compound is utilized in the pharmaceutical industry for the development and testing of new drugs. Its stability and reactivity make it a useful tool in drug discovery and development processes .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl 4-methylbenzenesulfonate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes and proteins . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 2,2,2-Trifluoroacetophenone
Comparison: 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl 4-methylbenzenesulfonate is unique due to its combination of a trifluoromethyl group and a sulfonate ester. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the methoxyphenyl group further enhances its versatility in various chemical reactions and applications .
Properties
CAS No. |
1356109-08-4 |
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Molecular Formula |
C16H15F3O4S |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
[2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H15F3O4S/c1-11-6-8-14(9-7-11)24(20,21)23-15(16(17,18)19)12-4-3-5-13(10-12)22-2/h3-10,15H,1-2H3 |
InChI Key |
XOEKJPUCSHTUOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC(=CC=C2)OC)C(F)(F)F |
Origin of Product |
United States |
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